Emricasan

Catalog No.
S548195
CAS No.
254750-02-2
M.F
C26H27F4N3O7
M. Wt
569.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emricasan

CAS Number

254750-02-2

Product Name

Emricasan

IUPAC Name

(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

Molecular Formula

C26H27F4N3O7

Molecular Weight

569.5 g/mol

InChI

InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1

InChI Key

SCVHJVCATBPIHN-SJCJKPOMSA-N

SMILES

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-(2-(2-tert-butylphenylaminooxalyl)aminopropionylamino)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid, emricasan, IDN 6556, IDN-6556, IDN6556, PF 03491390, PF-03491390, PF03491390

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C

Description

The exact mass of the compound Emricasan is 569.17851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Innate Immune Response Modulation

Research suggests that Emricasan may modulate the innate immune response, the body's first line of defense against pathogens. Studies have shown that Emricasan can dampen the activation of a protein complex called NLRP3, which plays a key role in triggering inflammation. This modulation of the innate immune response could be beneficial in treating conditions like sepsis, inflammatory bowel disease, and autoimmune disorders [].

Source

[] NLRP3 Activation and Regulation in Innate Immune Responses (NCBI bookshelf) ""

Potential for Organ Protection

Emricasan's ability to inhibit caspases has led to investigations into its potential for protecting organs from damage caused by excessive cell death. Research in animal models suggests that Emricasan may be effective in reducing liver injury, protecting heart tissue after a heart attack, and preventing neurodegeneration in models of neurologic diseases [].

Emricasan and COVID-19

Source

Autoimmunity, COVID-19, Post-COVID19 Syndrome and COVID-19 Vaccination (Google Books) ""

Emricasan is a small molecule classified as a pan-caspase inhibitor, specifically designed to inhibit various caspases involved in the apoptotic process. Its chemical formula is C26H27F4N3O7C_{26}H_{27}F_{4}N_{3}O_{7}, and it has a molecular weight of approximately 569.51 g/mol. Emricasan has garnered attention for its potential therapeutic applications, particularly in liver diseases characterized by excessive apoptosis and inflammation, such as non-alcoholic fatty liver disease and hepatitis .

  • Emricasan acts as a pan-caspase inhibitor, meaning it can bind to and inhibit a broad range of caspases [, ].
  • Caspases play a crucial role in apoptosis, the programmed destruction of cells. By inhibiting caspases, Emricasan has the potential to prevent cell death in various conditions [, , ].
  • Limited information is available on the safety profile of Emricasan.
  • As a research compound, detailed safety studies might not be publicly available yet.

Please Note:

  • The information on Emricasan is primarily derived from its potential as a drug candidate.
  • Further research and clinical trials are needed to establish its efficacy, safety profile, and optimal use in various therapeutic settings.
That yield the final product through a multi-step process. One reported method includes:

  • Formation of the Core Structure: Starting with appropriate precursors, a series of reactions establish the core phenyl and amide functionalities.
  • Introduction of Fluorine Atoms: The tetrafluorophenoxy group is introduced through electrophilic aromatic substitution.
  • Final Modifications: Additional steps refine the structure to ensure proper functional groups are present for biological activity.

Specific details on synthetic routes can be found in patents and chemical literature .

Emricasan is primarily investigated for its applications in treating liver diseases such as:

  • Non-alcoholic fatty liver disease: It reduces hepatocyte apoptosis and inflammation.
  • Chronic hepatitis: It shows promise in lowering serum aminotransferase levels.
  • Liver fibrosis: Its role as an antifibrotic agent is under exploration .

Additionally, Emricasan has received orphan drug designation from the FDA for certain liver conditions, highlighting its therapeutic potential.

Studies on Emricasan's interactions reveal its ability to modulate various signaling pathways related to apoptosis and inflammation. It has been shown to inhibit type I interferon production during viral infections by mediating the cleavage of antiviral proteins . Furthermore, clinical trials have demonstrated that Emricasan can effectively decrease apoptotic markers in patients with chronic liver diseases, indicating its therapeutic efficacy .

Emricasan shares similarities with other caspase inhibitors but stands out due to its specific targeting of multiple caspases involved in hepatocyte apoptosis. Here are some comparable compounds:

Compound NameTypeUnique Features
Z-VAD-FMKPan-caspase inhibitorBroad-spectrum inhibition but less specificity
Q-VD-OPhPan-caspase inhibitorMore potent against caspase-3 but less liver-specific
Ac-YVAD-CMKCaspase-1 inhibitorSelective for caspase-1; not broadly applicable

Emricasan's unique profile as a pan-caspase inhibitor specifically effective in hepatic applications differentiates it from others in this class .

IUPAC Name and Molecular Formula

Emricasan (C₂₆H₂₇F₄N₃O₇) is a synthetic small molecule with the systematic IUPAC name (3S)-3-{[(2S)-2-{[2-(2-tert-butylanilino)-2-oxoacetyl]amino}propanoyl]amino}-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid. Its molecular structure features:

  • A pentanoic acid backbone substituted with a 2,3,5,6-tetrafluorophenoxy group.
  • Two chiral centers at positions C2 and C3, both in the S-configuration.
  • A tert-butyl-aniline moiety linked via an oxalyl dipeptide bridge.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular weight569.51 g/mol
Exact mass569.1785 Da
FormulaC₂₆H₂₇F₄N₃O₇
CAS Registry254750-02-2

Stereochemical Configuration and Isomerism

The molecule contains two stereogenic centers at C2 (S) and C3 (S), which are critical for its caspase-inhibitory activity. The absolute configuration was confirmed via X-ray crystallography and chiral HPLC during development. No evidence of geometric isomerism exists due to the absence of double bonds or ring systems with restricted rotation. Enantiomeric purity (>98% ee) is maintained through asymmetric synthesis techniques.

Synthetic Pathways and Optimization

Key Intermediate Compounds

The synthesis of emricasan involves three primary intermediates:

  • Pyruvoyl chloride: Generated via acyl chlorination of pyruvic acid using thionyl chloride.
  • N-(2-tert-butylphenyl)oxalamide: Formed by condensing 2-tert-butylaniline with oxalyl chloride.
  • Tetrafluorophenoxy epoxide: Synthesized through nucleophilic substitution of 2,3,5,6-tetrafluorophenol with epichlorohydrin.

Table 2: Critical Reaction Steps

StepReaction TypeConditionsYield
1Acyl chlorinationSOCl₂, 0°C, 2h92%
2Oxalamide formationEt₃N, DCM, rt, 6h85%
3Epoxide ring-openingK₂CO₃, DMF, 60°C, 12h78%

Catalytic Strategies for Chiral Center Formation

The S-configuration at C2 and C3 is achieved through:

  • Asymmetric aldol condensation: Using L-proline-derived organocatalysts to induce enantioselectivity during dipeptide assembly.
  • Enzymatic resolution: Lipase-mediated kinetic resolution of racemic intermediates (e.g., CAL-B for ester hydrolysis).
  • Chiral auxiliaries: Temporarily incorporated Evans oxazolidinones to control stereochemistry during carboxylate alkylation.

Optimized conditions (e.g., 0°C in THF with 10 mol% (R)-BINAP) reduced diastereomer formation to <2%. Final coupling of intermediates employs HATU/DIEA-mediated amide bond formation, followed by acidic deprotection to yield emricasan.

Intrinsic versus Extrinsic Pathway Interactions

The intricate relationship between intrinsic and extrinsic apoptotic pathways represents a fundamental aspect of cellular death regulation, and emricasan exerts profound modulatory effects on both systems. The intrinsic pathway, also known as the mitochondrial pathway, initiates through intracellular stress signals and depends upon the release of cytochrome c from the mitochondrial intermembrane space [6] [7]. Upon cytochrome c release, the formation of the heptameric apoptosome complex occurs, consisting of cytochrome c, Apaf-1 (apoptotic protease activating factor-1), and procaspase-9 [6] [8]. This complex serves as the central hub for caspase-9 activation through dimerization, subsequently leading to the cleavage and activation of downstream effector caspases including caspase-3 and caspase-7 [6] [9].

Emricasan demonstrates remarkable efficacy in disrupting this cascade at multiple critical junctions. Research has shown that emricasan treatment results in a five-fold reduction in hepatocyte apoptosis and significant decreases in both caspase-3 and caspase-8 activities, with reductions of 1.5-fold and 1.3-fold respectively [10] [11]. The compound's mechanism involves direct inhibition of caspase-9 activation within the apoptosome complex, thereby preventing the downstream activation of executioner caspases [12] [13]. Particularly noteworthy is emricasan's specific inhibition of caspase-7, which plays a crucial role in extracellular matrix production and accumulation [12]. Studies utilizing siRNA-mediated knockdown techniques have demonstrated that among caspases-1, -3, -4, -7, -8, and -9, only caspase-7 knockdown specifically suppresses transforming growth factor-β2 (TGF-β2)-induced fibronectin expression [12].

The extrinsic pathway operates through a fundamentally different mechanism, initiated by extracellular death ligands such as tumor necrosis factor-α (TNF-α), Fas ligand (FasL), and TNF-related apoptosis-inducing ligand (TRAIL) binding to their cognate death receptors [7] [14]. This binding event triggers the formation of the death-inducing signaling complex (DISC), which recruits and activates caspase-8 through proximity-induced dimerization [7] [15]. Activated caspase-8 can then directly process downstream effector caspases or cleave BH3-interacting domain death agonist (Bid) to truncated Bid (tBid), which translocates to mitochondria and induces cytochrome c release, thereby linking the extrinsic and intrinsic pathways [15] [9].

Emricasan's intervention in the extrinsic pathway occurs primarily through the inhibition of caspase-8 activation at the DISC. This inhibition has far-reaching consequences, as demonstrated in studies where emricasan treatment significantly attenuated TGF-β2-induced increases in floating dead cells and reduced Annexin V-positive cell populations to levels comparable with control cells [12]. The compound's effect on caspase-8 extends beyond simple inhibition; it fundamentally alters the balance between apoptotic and non-apoptotic death pathways. Research utilizing α-Fas models of liver injury has shown that emricasan administration results in dose-dependent decreases in alanine aminotransferase (ALT) activities, with an ED50 value of 0.08 milligrams per kilogram [5].

The convergence of intrinsic and extrinsic pathways occurs at the level of effector caspase activation, particularly caspase-3 and caspase-7, which execute the final phases of apoptotic cell dismantling [8] [16]. Both pathways ultimately rely on these executioner caspases for the proteolytic degradation of cellular substrates that characterizes apoptotic cell death. Emricasan's pan-caspase inhibitory activity provides comprehensive protection by simultaneously blocking both initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7) [1] [12]. This dual inhibition creates a robust protective effect that cannot be achieved through pathway-specific interventions.

The interaction between pathways becomes particularly complex when considering the role of Bid cleavage in pathway amplification. Under normal circumstances, caspase-8-mediated Bid cleavage serves as a critical amplification mechanism, allowing relatively weak extrinsic signals to trigger robust intrinsic pathway activation [15] [9]. Emricasan's inhibition of caspase-8 effectively blocks this amplification loop, preventing the progression from death receptor activation to mitochondrial cytochrome c release [12] [17]. This mechanism has been particularly well-characterized in hepatocyte models, where emricasan treatment prevents the transition from initial death receptor engagement to full-scale apoptotic execution [18] [19].

Recent investigations have revealed that emricasan's effects on pathway interactions extend beyond simple inhibition to include modulation of pro-survival signaling networks. Studies in cirrhotic liver models demonstrate that emricasan treatment results in improved expression of hepatocyte differentiation markers and enhanced synthetic capacity, indicating preservation of normal cellular functions alongside apoptosis inhibition [18] [19]. This suggests that emricasan's protective effects involve not only the prevention of death pathway activation but also the maintenance of cellular homeostatic mechanisms.

Cross-Talk with Necroptosis Signaling

The relationship between apoptotic and necroptotic cell death pathways represents one of the most complex and therapeutically relevant aspects of cellular death regulation. Necroptosis, a regulated form of necrotic cell death, operates through a distinct molecular mechanism centered on the formation of the necrosome complex, composed of receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) [20] [21]. This pathway serves as an alternative death mechanism that becomes activated when apoptotic signaling is compromised, particularly when caspase-8 activity is inhibited [17] [20].

The molecular switch between apoptosis and necroptosis is fundamentally controlled by caspase-8 activity and its interaction with RIPK1 and RIPK3 [22] [23]. Under normal conditions, active caspase-8 serves as a negative regulator of necroptosis by cleaving both RIPK1 and RIPK3, thereby preventing necrosome formation [20] [22]. However, when caspase-8 activity is inhibited, as occurs with emricasan treatment, these kinases remain intact and available for necrosome assembly [24] [17]. This mechanism has been demonstrated in multiple experimental systems, where caspase-8 inhibition or knockout promotes necroptotic cell death in cells expressing adequate levels of RIPK3 [22] [23].

Emricasan's impact on necroptosis signaling operates through several interconnected mechanisms. Primary among these is the elimination of caspase-8's anti-necroptotic function through direct enzyme inhibition [24] [25]. Studies using luminespib in combination with emricasan have shown that caspase-9 knockout exhibits similar effects to emricasan treatment, suggesting that Heat shock protein 90 (Hsp90) inhibition specifically activates caspase-9, which subsequently restricts type I interferon production [24]. This finding indicates that emricasan's effects extend beyond simple caspase inhibition to encompass broader cellular signaling networks.

The formation of death receptor complexes provides another critical juncture where emricasan influences apoptosis-necroptosis cross-talk. Upon tumor necrosis factor receptor 1 (TNFR1) activation, the initial membrane-proximal complex (Complex I) recruits TNFR-associated death domain (TRADD), RIPK1, cellular inhibitor of apoptosis proteins (cIAPs), and TNF receptor-associated factors (TRAFs) [20] [22]. This complex primarily activates nuclear factor-κB (NF-κB) survival signaling. However, under specific conditions, a cytosolic death-inducing complex (Complex II) forms, containing RIPK1, Fas-associated death domain (FADD), and caspase-8 [20] [21].

The composition and activity of Complex II determines whether cells undergo apoptosis or necroptosis. When caspase-8 is active, it promotes apoptosis while simultaneously cleaving RIPK1 and RIPK3 to prevent necroptosis [22] [23]. Conversely, when caspase-8 activity is suppressed by emricasan, RIPK1 and RIPK3 remain uncleaved and can be recruited into the necrosome complex [17] [20]. This switch has been elegantly demonstrated in acute myeloid leukemia cells, where the combination of emricasan with SMAC mimetic birinapant induces necroptosis rather than apoptosis [17] [26].

The necrosome complex itself consists of RIPK1, RIPK3, and MLKL, with RIPK1 and RIPK3 forming an amyloid-like core structure that recruits and phosphorylates MLKL [21] [27]. Phosphorylated MLKL undergoes oligomerization and translocation to the plasma membrane, where it forms pores that cause membrane permeabilization and cell death [21] [27]. Recent research has revealed that necrosomes can associate with various subcellular compartments, with approximately 17% found in association with the endoplasmic reticulum (ER) [27]. This subcellular localization has important implications for cellular signaling, as necroptosis can activate ER stress sensors including protein kinase RNA-like endoplasmic reticulum kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6) [27].

Emricasan's modulation of necroptosis extends beyond the simple prevention of caspase-8-mediated RIPK1 and RIPK3 cleavage. Studies have shown that emricasan treatment can actually promote necroptosis at reduced concentrations due to its increased specificity for certain caspases over others [28]. This dose-dependent effect suggests that the balance between apoptotic and necroptotic signaling can be fine-tuned through careful regulation of caspase activity levels. In hepatic stellate cells and liver sinusoidal endothelial cells, emricasan treatment results in improved cellular phenotypes through mechanisms that appear to be independent of direct drug effects on these cell types [18] [19].

The inflammatory consequences of necroptosis versus apoptosis represent another crucial aspect of emricasan's therapeutic profile. While apoptosis is generally considered immunologically silent, necroptosis results in the release of damage-associated molecular patterns (DAMPs) that trigger inflammatory responses [20] [29]. However, emricasan treatment has been shown to reduce rather than increase inflammatory cytokine production, suggesting that the compound's anti-inflammatory effects may predominate over any pro-inflammatory consequences of enhanced necroptotic potential [30] [31]. This apparent paradox may be explained by emricasan's effects on inflammatory caspases (caspase-1, -4, -5) that are responsible for cytokine processing and pyroptotic cell death [31] [32].

The mitochondrial dimensions of necroptosis provide additional complexity to emricasan's mechanism of action. The necrosome complex can shuttle to the mitochondrial outer membrane, where phosphorylated RIPK3 activates phosphoglycerate mutase 5 (PGAM5) [21] [27]. PGAM5 subsequently activates dynamin-related protein 1 (Drp1), leading to mitochondrial fission and the accumulation of dysfunctional mitochondria [21] [27]. This process generates excessive reactive oxygen species, which further accelerates necroptotic cell death. Emricasan's protective effects on mitochondrial function, including preservation of membrane potential and reduction of ROS generation, may counteract these necroptosis-associated mitochondrial changes [33] [34].

Non-Apoptotic Cellular Effects

Inflammatory Cytokine Regulation

Emricasan's influence on inflammatory cytokine networks extends far beyond its primary role as a caspase inhibitor, encompassing a sophisticated modulation of multiple inflammatory mediators and signaling pathways. The compound's anti-inflammatory properties have been consistently demonstrated across diverse experimental models and clinical settings, revealing a complex interplay between caspase inhibition and cytokine regulation that offers significant therapeutic potential [30] [35] [31].

The regulation of interleukin-1β (IL-1β) represents one of the most well-characterized aspects of emricasan's anti-inflammatory activity. IL-1β production requires the coordinated action of two distinct signals: the first signal induces pro-IL-1β synthesis through nuclear factor-κB (NF-κB) activation, while the second signal triggers caspase-1-mediated processing of pro-IL-1β to its mature, secreted form [31] [32]. Emricasan's inhibition of caspase-1 effectively blocks this second signal, resulting in significant reductions in IL-1β release even when pro-IL-1β synthesis remains intact [31]. Studies in discarded human livers during normothermic perfusion have demonstrated that emricasan treatment results in qualitatively lower IL-1β levels, although these changes did not always reach statistical significance due to the complexity of the inflammatory milieu [31].

Tumor necrosis factor-α (TNF-α) regulation by emricasan involves both direct and indirect mechanisms. While TNF-α processing does not require caspase-1 activity, emricasan treatment consistently reduces TNF-α production in multiple experimental models [30] [36]. In murine models of non-alcoholic steatohepatitis, emricasan treatment resulted in significant reductions in TNF-α messenger RNA levels as measured by quantitative reverse-transcription polymerase chain reaction [11] [36]. The mechanism underlying this effect appears to involve the preservation of cellular homeostasis and the prevention of stress-induced cytokine transcription rather than direct interference with TNF-α processing [30] [18].

Interleukin-6 (IL-6) emerges as one of the most consistently and dramatically affected cytokines in emricasan-treated systems. Studies using normothermic machine perfusion of discarded human livers revealed that emricasan treatment resulted in significantly lower circulating IL-6 levels compared to both adequate hepatic function and inadequate hepatic function control groups [31]. The magnitude of this effect suggests that IL-6 reduction may serve as a biomarker for emricasan's anti-inflammatory efficacy. IL-6's role as a central mediator of the acute phase response and its involvement in both local and systemic inflammatory processes make its suppression particularly relevant for therapeutic applications [31] [37].

The chemokine interleukin-8 (IL-8), which plays a crucial role in neutrophil recruitment and activation, shows marked suppression following emricasan treatment [31]. In perfusion studies, emricasan-treated livers demonstrated significantly reduced IL-8 levels, indicating decreased potential for inflammatory cell recruitment [31]. This finding is particularly important given IL-8's role in perpetuating inflammatory cascades through the recruitment of additional immune cells to sites of tissue damage. The reduction in IL-8 production suggests that emricasan treatment may help break the cycle of inflammatory cell recruitment and tissue damage that characterizes many pathological conditions [31] [37].

Interferon-γ (IFN-γ) represents another significant target of emricasan's anti-inflammatory effects. Studies have shown significant reductions in IFN-γ levels in emricasan-treated liver perfusion systems [31]. This finding is particularly noteworthy because IFN-γ serves as a key mediator of cellular immune responses and can amplify inflammatory cascades through multiple mechanisms including enhanced antigen presentation and increased cytokine production by immune cells [31]. The suppression of IFN-γ production suggests that emricasan's anti-inflammatory effects extend beyond innate immune responses to encompass adaptive immunity as well.

The mechanistic basis for emricasan's broad anti-inflammatory effects appears to involve multiple interconnected pathways. Ingenuity Pathway Analysis of emricasan-treated liver tissues has revealed minimal enrichment of ischemia-reperfusion injury canonical pathways associated with innate immunity and sinusoidal endothelial cell activation [31]. This finding suggests that emricasan treatment prevents the activation of multiple inflammatory cascades rather than simply blocking specific cytokine processing steps. The analysis also revealed categorically fewer differentially expressed genes in emricasan-treated tissues compared to controls, indicating a broad dampening of inflammatory gene expression programs [31].

The temporal dynamics of cytokine suppression by emricasan reveal important insights into the compound's mechanism of action. In liver perfusion studies, the anti-inflammatory effects were evident as early as three hours after treatment initiation and persisted throughout the experimental period [31]. This rapid onset suggests that emricasan's effects involve the inhibition of active inflammatory processes rather than the prevention of inflammatory gene transcription alone. The sustained nature of the anti-inflammatory response indicates that emricasan treatment may reset cellular inflammatory set-points rather than providing temporary symptomatic relief [31] [37].

Nuclear factor-κB signaling represents a central regulatory hub that may mediate many of emricasan's anti-inflammatory effects. While emricasan does not directly inhibit NF-κB activation, the compound's effects on upstream inflammatory signals and cellular stress responses can indirectly modulate NF-κB activity [18] [38]. Studies in cirrhotic rat hepatocytes have shown that emricasan treatment results in improved cellular phenotypes and enhanced synthetic capacity, suggesting preservation of normal cellular function rather than simple inflammatory suppression [18] [19]. This preservation of cellular homeostasis may reduce the cellular stress signals that normally trigger NF-κB activation and subsequent cytokine production.

The clinical relevance of emricasan's anti-inflammatory effects has been demonstrated in multiple human studies. In patients with non-alcoholic fatty liver disease, emricasan treatment resulted in significant reductions in alanine aminotransferase and multiple biomarkers of apoptosis and inflammation [38] [37]. These effects were observed alongside improvements in other markers of liver function, suggesting that the anti-inflammatory effects contribute to overall therapeutic efficacy rather than representing isolated laboratory findings [39] [35].

Mitochondrial Membrane Stabilization

Mitochondrial membrane stabilization represents a critical and multifaceted aspect of emricasan's therapeutic mechanism that extends well beyond the compound's primary caspase inhibitory function. The preservation of mitochondrial membrane integrity emerges as a central theme in emricasan's protective effects, involving complex interactions between apoptotic signaling, cellular energetics, and organellar homeostasis [29] [33] [34].

The mitochondrial outer membrane permeabilization (MOMP) process serves as a critical commitment point in apoptotic cell death and represents a primary target for emricasan's protective effects. Under pathological conditions, pro-apoptotic Bcl-2 family proteins such as Bax and Bak form oligomeric pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other apoptogenic factors [29] [16]. Emricasan's stabilizing effects on mitochondrial membranes involve both direct and indirect mechanisms that prevent or limit this permeabilization process [33] [34]. Studies utilizing JC-1 staining to assess mitochondrial membrane potential have demonstrated that emricasan treatment preserves the formation of JC-1 aggregates, indicating maintenance of healthy mitochondrial function even under conditions of cellular stress [33].

The preservation of cytochrome c retention within the mitochondrial intermembrane space represents one of the most well-characterized aspects of emricasan's mitochondrial protective effects. Cytochrome c release triggers apoptosome formation and caspase-9 activation, making its retention within mitochondria a critical determinant of cell survival [6] [9]. Emricasan treatment has been shown to significantly reduce cytochrome c release in multiple experimental models, including hepatocyte cultures subjected to various stress conditions [12] [31]. This protective effect appears to involve both the prevention of Bax/Bak channel formation and the stabilization of existing membrane structures against stress-induced damage [29] [33].

Mitochondrial membrane potential maintenance emerges as a crucial parameter for cellular viability and energy production. The electrochemical gradient across the inner mitochondrial membrane drives adenosine triphosphate (ATP) synthesis through oxidative phosphorylation and serves as a sensitive indicator of mitochondrial health [29] [16]. Studies have consistently demonstrated that emricasan treatment preserves mitochondrial membrane potential under conditions that normally lead to depolarization and dysfunction [33] [34]. This preservation of membrane potential has direct implications for cellular energy metabolism and the maintenance of essential cellular processes during periods of stress [33].

Reactive oxygen species (ROS) generation represents both a consequence and a cause of mitochondrial membrane damage, creating a potentially destructive feedback loop that emricasan treatment appears to interrupt. Excessive ROS production can damage mitochondrial membranes, proteins, and DNA, leading to further dysfunction and additional ROS generation [29] [21]. Emricasan treatment has been shown to significantly reduce ROS generation in cells subjected to various stress conditions, including cisplatin-induced cytotoxicity and ischemia-reperfusion injury [33] [34]. The mechanism underlying this ROS reduction appears to involve both the preservation of normal mitochondrial function and the prevention of inflammatory cascades that contribute to oxidative stress [29] [33].

The protection of mitochondrial DNA integrity represents another important aspect of emricasan's mitochondrial stabilizing effects. Mitochondrial DNA is particularly susceptible to damage from ROS and nucleases that are activated during apoptotic cell death [29] [34]. Damage to mitochondrial DNA can impair oxidative phosphorylation and contribute to cellular dysfunction even in cells that survive the initial insult [16] [40]. Emricasan's inhibition of caspase-activated nucleases and its effects on ROS reduction contribute to the preservation of mitochondrial DNA structure and function [29] [33].

Calcium homeostasis within mitochondria represents a complex regulatory system that emricasan treatment appears to preserve and optimize. Mitochondria serve as important calcium buffering organelles, taking up calcium through the mitochondrial calcium uniporter and releasing it through sodium-calcium exchange mechanisms [29] [21]. Disruption of mitochondrial calcium handling can lead to calcium overload, membrane permeabilization, and cell death [29]. Studies have suggested that emricasan treatment helps maintain normal mitochondrial calcium handling capacity, thereby preserving this critical cellular regulatory mechanism [33] [34].

The relationship between mitochondrial membrane stabilization and cellular energy metabolism reveals important insights into emricasan's therapeutic potential. Preservation of mitochondrial function ensures continued ATP production, which is essential for the maintenance of cellular processes including DNA repair, protein synthesis, and membrane transport [29] [16]. Studies in hepatocyte cultures have demonstrated that emricasan treatment preserves cellular synthetic capacity and metabolic function alongside its anti-apoptotic effects [18] [19]. This preservation of cellular energetics may contribute to enhanced tissue repair and regeneration following injury [18] [41].

Mitochondrial biogenesis represents a long-term adaptive response that may be enhanced by emricasan's protective effects. The generation of new mitochondria through biogenic processes helps replace damaged organelles and restore cellular energy capacity [29] [16]. While direct effects of emricasan on mitochondrial biogenesis have not been extensively studied, the compound's protective effects on existing mitochondria and its anti-inflammatory properties may create cellular conditions that favor mitochondrial renewal and regeneration [29] [33].

The clinical implications of emricasan's mitochondrial membrane stabilizing effects extend across multiple therapeutic applications. In liver diseases, where mitochondrial dysfunction plays a central role in disease progression, emricasan's protective effects on mitochondrial membranes may contribute to improved hepatocellular function and reduced tissue damage [30] [18]. Studies in cirrhotic rat models have demonstrated that emricasan treatment results in improved liver function parameters alongside evidence of enhanced mitochondrial preservation [18] [19]. Similar protective effects have been observed in other tissues subjected to ischemic or toxic injury, suggesting broad therapeutic applicability [31] [33].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

569.17851286 g/mol

Monoisotopic Mass

569.17851286 g/mol

Heavy Atom Count

40

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P0GMS9N47Q

Drug Indication

Investigated for use/treatment in hepatitis (viral, C), liver disease, and transplantation (organ or tissue).
Treatment of non-alcoholic steatohepatitis (NASH)

Mechanism of Action

IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Cysteine peptidases [EC:3.4.22.-]
CASP1 [HSA:834] [KO:K01370]

Other CAS

254750-02-2

Wikipedia

Emricasan

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Rotman Y, Sanyal AJ. Current and upcoming pharmacotherapy for non-alcoholic fatty liver disease. Gut. 2016 Sep 19. pii: gutjnl-2016-312431. doi: 10.1136/gutjnl-2016-312431. [Epub ahead of print] Review. PubMed PMID: 27646933.
2: Xu M, Lee EM, Wen Z, Cheng Y, Huang WK, Qian X, Tcw J, Kouznetsova J, Ogden SC, Hammack C, Jacob F, Nguyen HN, Itkin M, Hanna C, Shinn P, Allen C, Michael SG, Simeonov A, Huang W, Christian KM, Goate A, Brennand KJ, Huang R, Xia M, Ming GL, Zheng W, Song H, Tang H. Identification of small-molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen. Nat Med. 2016 Oct;22(10):1101-1107. doi: 10.1038/nm.4184. PubMed PMID: 27571349.
3: Brumatti G, Ma C, Lalaoui N, Nguyen NY, Navarro M, Tanzer MC, Richmond J, Ghisi M, Salmon JM, Silke N, Pomilio G, Glaser SP, de Valle E, Gugasyan R, Gurthridge MA, Condon SM, Johnstone RW, Lock R, Salvesen G, Wei A, Vaux DL, Ekert PG, Silke J. The caspase-8 inhibitor emricasan combines with the SMAC mimetic birinapant to induce necroptosis and treat acute myeloid leukemia. Sci Transl Med. 2016 May 18;8(339):339ra69. doi: 10.1126/scitranslmed.aad3099. PubMed PMID: 27194727.
4: Elbekai RH, Paranjpe MG, Contreras PC, Spada A. Carcinogenicity assessment of the pan-caspase inhibitor, emricasan, in Tg.rasH2 mice. Regul Toxicol Pharmacol. 2015 Jul;72(2):169-78. doi: 10.1016/j.yrtph.2015.04.007. Epub 2015 Apr 17. PubMed PMID: 25896096.
5: Barreyro FJ, Holod S, Finocchietto PV, Camino AM, Aquino JB, Avagnina A, Carreras MC, Poderoso JJ, Gores GJ. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis. Liver Int. 2015 Mar;35(3):953-66. doi: 10.1111/liv.12570. Epub 2014 Jun 6. PubMed PMID: 24750664.
6: Haddad JJ. Current opinion on 3-[2-[(2-tert-butyl-phenylaminooxalyl)-amino]-propionylamino]- 4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid, an investigational drug targeting caspases and caspase-like proteases: the clinical trials in sight and recent anti-inflammatory advances. Recent Pat Inflamm Allergy Drug Discov. 2013 Sep;7(3):229-58. Review. PubMed PMID: 23859695.
7: McCall MD, Maciver AM, Kin T, Emamaullee J, Pawlick R, Edgar R, Shapiro AM. Caspase inhibitor IDN6556 facilitates marginal mass islet engraftment in a porcine islet autotransplant model. Transplantation. 2012 Jul 15;94(1):30-5. doi: 10.1097/TP.0b013e318257745d. PubMed PMID: 22706322.
8: McCall M, Toso C, Emamaullee J, Pawlick R, Edgar R, Davis J, Maciver A, Kin T, Arch R, Shapiro AM. The caspase inhibitor IDN-6556 (PF3491390) improves marginal mass engraftment after islet transplantation in mice. Surgery. 2011 Jul;150(1):48-55. doi: 10.1016/j.surg.2011.02.023. Epub 2011 May 18. PubMed PMID: 21596412.
9: Shiffman ML, Pockros P, McHutchison JG, Schiff ER, Morris M, Burgess G. Clinical trial: the efficacy and safety of oral PF-03491390, a pancaspase inhibitor - a randomized placebo-controlled study in patients with chronic hepatitis C. Aliment Pharmacol Ther. 2010 May;31(9):969-78. doi: 10.1111/j.1365-2036.2010.04264.x. Epub 2010 Feb 16. PubMed PMID: 20163376.
10: Pockros PJ. Antifibrotics for chronic hepatitis C. Clin Liver Dis. 2009 Aug;13(3):365-73. doi: 10.1016/j.cld.2009.05.005. Review. PubMed PMID: 19628154.
11: Fischer U, Janssen K, Schulze-Osthoff K. Does caspase inhibition promote clonogenic tumor growth? Cell Cycle. 2007 Dec 15;6(24):3048-53. Epub 2007 Oct 2. Review. PubMed PMID: 18073530.
12: Ueno Y, Ohmi T, Yamamoto M, Kato N, Moriguchi Y, Kojima M, Shimozono R, Suzuki S, Matsuura T, Eda H. Orally-administered caspase inhibitor PF-03491390 is retained in the liver for prolonged periods with low systemic exposure, exerting a hepatoprotective effect against alpha-fas-induced liver injury in a mouse model. J Pharmacol Sci. 2007 Oct;105(2):201-5. Epub 2007 Oct 6. PubMed PMID: 17928737.
13: Pockros PJ, Schiff ER, Shiffman ML, McHutchison JG, Gish RG, Afdhal NH, Makhviladze M, Huyghe M, Hecht D, Oltersdorf T, Shapiro DA. Oral IDN-6556, an antiapoptotic caspase inhibitor, may lower aminotransferase activity in patients with chronic hepatitis C. Hepatology. 2007 Aug;46(2):324-9. PubMed PMID: 17654603.
14: Georgiev P, Clavien PA, Gores GJ. Liver graft protection by antiapoptotic drugs: a step further. Liver Transpl. 2007 Mar;13(3):318-20. PubMed PMID: 17318874.
15: Hoglen NC, Anselmo DM, Katori M, Kaldas M, Shen XD, Valentino KL, Lassman C, Busuttil RW, Kupiec-Weglinski JW, Farmer DG. A caspase inhibitor, IDN-6556, ameliorates early hepatic injury in an ex vivo rat model of warm and cold ischemia. Liver Transpl. 2007 Mar;13(3):361-6. PubMed PMID: 17318854.
16: Baskin-Bey ES, Washburn K, Feng S, Oltersdorf T, Shapiro D, Huyghe M, Burgart L, Garrity-Park M, van Vilsteren FG, Oliver LK, Rosen CB, Gores GJ. Clinical Trial of the Pan-Caspase Inhibitor, IDN-6556, in Human Liver Preservation Injury. Am J Transplant. 2007 Jan;7(1):218-25. PubMed PMID: 17227570.
17: Davis GL. New therapies: oral inhibitors and immune modulators. Clin Liver Dis. 2006 Nov;10(4):867-80. Review. PubMed PMID: 17164122.
18: Leung-Toung R, Zhao Y, Li W, Tam TF, Karimian K, Spino M. Thiol proteases: inhibitors and potential therapeutic targets. Curr Med Chem. 2006;13(5):547-81. Review. PubMed PMID: 16515521.
19: Linton SD, Aja T, Armstrong RA, Bai X, Chen LS, Chen N, Ching B, Contreras P, Diaz JL, Fisher CD, Fritz LC, Gladstone P, Groessl T, Gu X, Herrmann J, Hirakawa BP, Hoglen NC, Jahangiri KG, Kalish VJ, Karanewsky DS, Kodandapani L, Krebs J, McQuiston J, Meduna SP, Nalley K, Robinson ED, Sayers RO, Sebring K, Spada AP, Ternansky RJ, Tomaselli KJ, Ullman BR, Valentino KL, Weeks S, Winn D, Wu JC, Yeo P, Zhang CZ. First-in-class pan caspase inhibitor developed for the treatment of liver disease. J Med Chem. 2005 Nov 3;48(22):6779-82. PubMed PMID: 16250635.
20: Quadri SM, Segall L, de Perrot M, Han B, Edwards V, Jones N, Waddell TK, Liu M, Keshavjee S. Caspase inhibition improves ischemia-reperfusion injury after lung transplantation. Am J Transplant. 2005 Feb;5(2):292-9. PubMed PMID: 15643988.

Explore Compound Types